

6-Aminofluorescein for Flow Cytometry Staining: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aminofluorescein is a versatile fluorescent dye widely utilized in biological imaging and flow cytometry.[1] Its bright, stable fluorescence and the presence of a primary amine group make it an excellent candidate for covalent labeling of biomolecules such as proteins, antibodies, and peptides.[2] This amine group allows for straightforward conjugation to carboxyl groups or other reactive moieties on the target molecule. Once conjugated, the **6-aminofluorescein**-labeled molecule can be used to identify and quantify specific cell populations or intracellular targets by flow cytometry.[1] This document provides detailed protocols for the conjugation of **6-aminofluorescein** to proteins and the subsequent staining of cells for flow cytometric analysis.

Properties of 6-Aminofluorescein

A summary of the key quantitative properties of **6-aminofluorescein** is presented below for easy reference when designing flow cytometry experiments.



Property	Value	Reference
Molecular Formula	C20H13NO5	[1][3][4]
Molecular Weight	347.32 g/mol	[3]
Excitation Maximum (λex)	~490 - 495 nm	[3][4][5]
Emission Maximum (λem)	~515 - 525 nm	[3][5]
Appearance	Yellow to orange powder	[1][3]
Solubility	DMSO, Methanol	[4][5]

Experimental Protocols

I. Protein Conjugation with 6-Aminofluorescein using EDC/Sulfo-NHS Chemistry

This protocol describes the covalent attachment of **6-aminofluorescein** to a protein (e.g., an antibody) containing carboxyl groups. The method utilizes a two-step carbodiimide reaction.

Materials:

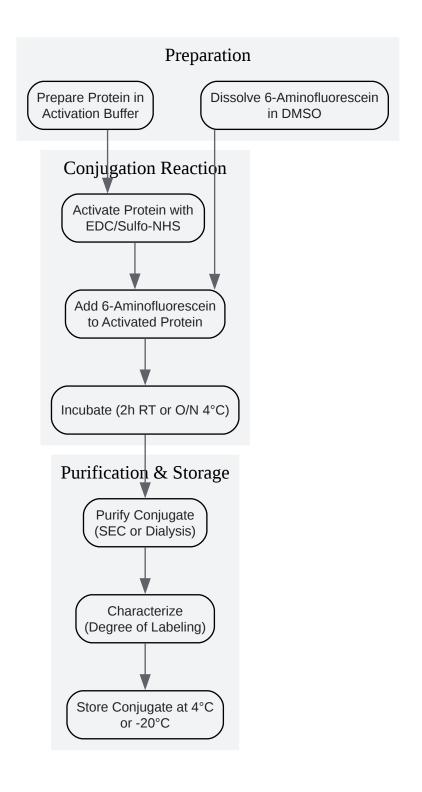
- Protein (antibody) solution in a suitable buffer (e.g., MES, PBS)
- 6-Aminofluorescein
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysulfosuccinimide (Sulfo-NHS)
- Anhydrous Dimethylsulfoxide (DMSO)
- Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis tubing
- Reaction buffers (e.g., Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0; Coupling Buffer: PBS, pH 7.2-7.5)

Procedure:



- Prepare Protein: Dissolve or dialyze the protein into the Activation Buffer. The protein concentration should ideally be 1-10 mg/mL.
- Prepare 6-Aminofluorescein Solution: Dissolve 6-aminofluorescein in DMSO to a concentration of 10 mg/mL.[3]
- Activate Carboxyl Groups:
 - Add a 100-fold molar excess of EDC and Sulfo-NHS to the protein solution.
 - Incubate for 15-30 minutes at room temperature with gentle stirring.
- Conjugation Reaction:
 - Add a 10- to 20-fold molar excess of the dissolved 6-aminofluorescein to the activated protein solution.
 - Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.
- Purification:
 - Remove unconjugated 6-aminofluorescein by size-exclusion chromatography or dialysis.
 - For chromatography, equilibrate the column with PBS and elute the conjugate. The first colored peak is the labeled protein.
 - For dialysis, dialyze against PBS at 4°C with several buffer changes over 24-48 hours.
- Characterization (Optional but Recommended):
 - Determine the degree of labeling (dye-to-protein ratio) by measuring the absorbance at
 280 nm (for protein) and 495 nm (for 6-aminofluorescein).
 - An optimal dye-to-protein ratio for flow cytometry is typically between 3 and 7.[6][7]
- Storage: Store the purified conjugate at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol and store at -20°C or -80°C.





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Workflow for conjugating **6-Aminofluorescein** to a protein.



II. Cell Staining with 6-Aminofluorescein Conjugate for Flow Cytometry

This protocol provides a general procedure for staining suspended cells with a **6-aminofluorescein**-conjugated antibody for surface marker detection.

Materials:

- Cell suspension (e.g., peripheral blood mononuclear cells, cultured cells)
- 6-Aminofluorescein-conjugated antibody
- Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA and 0.1% sodium azide)[8]
- (Optional) Fc receptor blocking solution
- (Optional) Viability dye (e.g., Propidium Iodide, 7-AAD)[9]
- (Optional) Fixation and permeabilization buffers for intracellular staining[10]
- Flow cytometer

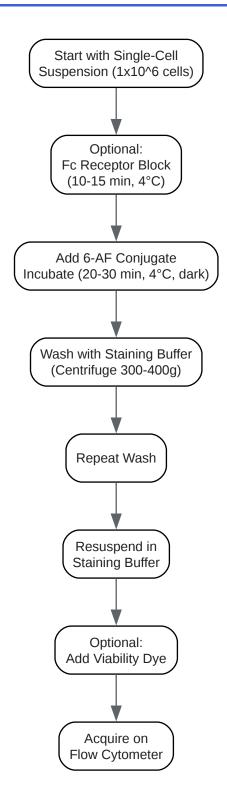
Procedure:

- Cell Preparation:
 - Prepare a single-cell suspension at a concentration of 1 x 10⁷ cells/mL in ice-cold Flow
 Cytometry Staining Buffer.[11]
 - For adherent cells, detach using a gentle method (e.g., enzyme-free dissociation buffer) to preserve cell surface antigens.
- Fc Receptor Blocking (Optional but Recommended):
 - To reduce non-specific antibody binding, incubate cells with an Fc receptor blocking solution for 10-15 minutes on ice.
- Staining:



- Aliquot 100 μL of the cell suspension (1 x 10⁶ cells) into flow cytometry tubes.
- Add the predetermined optimal concentration of the 6-aminofluorescein-conjugated antibody.
- Incubate for 20-30 minutes at 4°C in the dark.
- Washing:
 - Add 1-2 mL of Flow Cytometry Staining Buffer to each tube.
 - Centrifuge at 300-400 x g for 5 minutes at 4°C.[11]
 - Discard the supernatant carefully.
 - Repeat the wash step twice.
- Resuspension:
 - $\circ~$ Resuspend the cell pellet in 300-500 μL of Flow Cytometry Staining Buffer.
- Viability Staining (Optional):
 - If assessing cell viability, add a viability dye according to the manufacturer's instructions
 just before analysis.
- Data Acquisition:
 - Analyze the samples on a flow cytometer equipped with a 488 nm laser for excitation.
 - Collect the emission signal in the appropriate channel for fluorescein (typically around 520/30 nm).[12]
 - Collect forward scatter (FSC) and side scatter (SSC) to gate on the cell population of interest.[13]





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Workflow for cell staining with a **6-Aminofluorescein** conjugate.

Principle of Flow Cytometry Detection



Flow cytometry analyzes individual cells as they pass in a single file through a laser beam. The instrument measures the light scattered by each cell and the fluorescence emitted if the cell is labeled with a fluorophore.

- Forward Scatter (FSC): Correlates with the cell's size.
- Side Scatter (SSC): Correlates with the cell's internal complexity or granularity.
- Fluorescence: The laser excites the **6-aminofluorescein** conjugate, which then emits light at a longer wavelength. This emitted light is collected by detectors and converted into a digital signal, allowing for the quantification of labeled cells.[13][14]

Principle of detection in flow cytometry.

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